Methyl 4-bromo-3,5-dimethoxybenzoate
Overview
Description
Methyl 4-bromo-3,5-dimethoxybenzoate is an organic compound with the molecular formula C10H11BrO4. It is a derivative of benzoic acid, featuring bromine and methoxy functional groups. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .
Mechanism of Action
Target of Action
Methyl 4-bromo-3,5-dimethoxybenzoate is a structural derivative of trimethoprim . It is a selective inhibitor of bacterial dihydrofolate reductase , an enzyme involved in the synthesis of nucleotides and thus DNA replication.
Mode of Action
The compound interacts with its target, bacterial dihydrofolate reductase, by binding to the enzyme’s active site . This inhibits the enzyme’s function, preventing the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of nucleotides .
Biochemical Pathways
The inhibition of dihydrofolate reductase disrupts the folate pathway, which is essential for the synthesis of purines and pyrimidines, the building blocks of DNA . This disruption prevents bacterial cells from replicating their DNA, thereby inhibiting cell division and growth .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth and replication . By disrupting the folate pathway and thus DNA synthesis, the compound effectively halts the proliferation of bacterial cells .
Action Environment
The action of this compound can be influenced by environmental factors such as pH and temperature. For instance, it is relatively stable under normal conditions, but may react under strong acidic or basic conditions
Biochemical Analysis
Biochemical Properties
It is known that the compound is soluble in alcohol and ether, and slightly soluble in water .
Molecular Mechanism
It is known that brominated compounds can participate in various chemical reactions, such as free radical reactions .
Metabolic Pathways
Brominated compounds are known to undergo various metabolic transformations, including oxidation and reduction reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-bromo-3,5-dimethoxybenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 3,5-dimethoxybenzoate using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under reflux conditions to ensure complete bromination.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-bromo-3,5-dimethoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzoates.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Methyl 4-bromo-3,5-dimethoxybenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
- Methyl 4-(bromomethyl)benzoate
- Methyl 3-bromo-4-methoxybenzoate
- Methyl 4-bromobenzoate
Comparison: Methyl 4-bromo-3,5-dimethoxybenzoate is unique due to the presence of both bromine and two methoxy groups, which confer distinct chemical properties. Compared to methyl 4-(bromomethyl)benzoate, it has additional methoxy groups that influence its reactivity and solubility. The presence of these groups can enhance its potential as an intermediate in organic synthesis and its application in medicinal chemistry .
Properties
IUPAC Name |
methyl 4-bromo-3,5-dimethoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO4/c1-13-7-4-6(10(12)15-3)5-8(14-2)9(7)11/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPNSECLVZPWET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1Br)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40180693 | |
Record name | Methyl 4-bromo-3,5-dimethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40180693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26050-64-6 | |
Record name | Methyl 4-bromo-3,5-dimethoxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26050-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-bromo-3,5-dimethoxybenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026050646 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 4-bromo-3,5-dimethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40180693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-bromo-3,5-dimethoxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.106 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 4-BROMO-3,5-DIMETHOXYBENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QBO0R34RWA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the dominant intermolecular interactions that dictate the crystal packing of Methyl 4-bromo-3,5-dimethoxybenzoate?
A1: The crystal packing of this compound is primarily governed by Br···O contacts and π-π stacking interactions. [] These interactions create a three-dimensional network within the crystal lattice. Specifically, π-π stacking links the planar molecules within the asymmetric unit and stacks pairs of molecules along the c-axis. Numerous Br···O contacts further contribute to the packing, with some forming dimers through Br···O interactions and generating unique ring structures. []
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